molecular formula C7H7ClO B1602672 4-Chloro-2,6-dideuterio-3-methylphenol CAS No. 93951-72-5

4-Chloro-2,6-dideuterio-3-methylphenol

Cat. No.: B1602672
CAS No.: 93951-72-5
M. Wt: 144.59 g/mol
InChI Key: CFKMVGJGLGKFKI-XRIVEGAOSA-N
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Description

4-Chloro-2,6-dideuterio-3-methylphenol is a useful research compound. Its molecular formula is C7H7ClO and its molecular weight is 144.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adsorption Studies

Graphene's capacity to remove chlorinated phenols from aqueous solutions highlights the relevance of studying similar compounds like 4-Chloro-2,6-dideuterio-3-methylphenol. Adsorption kinetics and thermodynamics have been explored, emphasizing the potential for using advanced materials in environmental decontamination efforts (Mehrizad & Gharbani, 2014).

Antioxidant and Pharmacological Effects

The study of chlorogenic acid, a compound structurally related to this compound, sheds light on the diverse biological and pharmacological roles of such phenolic compounds. This includes antioxidant activity, anti-inflammatory effects, and potential benefits in metabolic syndrome management, indicating the broader implications of research on chlorinated phenols (Naveed et al., 2018).

Environmental Biodegradation

Investigations into the biodegradability and toxicity of substituted phenols, including compounds similar to this compound, under anaerobic conditions offer insight into their environmental fate and impact. This research is critical for understanding how such chemicals interact with microbial communities in natural and engineered systems (O'connor & Young, 1989).

Chemical Synthesis and Transformations

Research into the transformations of chloropyrimidines to triazines provides a basis for understanding the chemical behavior of chlorinated phenolic compounds in synthetic contexts. Such studies can lead to the development of novel materials and chemical intermediates, demonstrating the versatility of chlorinated phenols in synthetic chemistry (Plas, Zuurdeeg, & Meeteren, 2010).

Molecular Sensing Applications

The exploration of chlorophenols' electrochemical behavior on modified electrodes points towards their potential utility in environmental monitoring and analytical chemistry. This includes the development of sensors for detecting chlorinated pollutants, illustrating the application of this compound analogs in creating sensitive and selective detection systems (Pigani et al., 2007).

Properties

IUPAC Name

4-chloro-2,6-dideuterio-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3/i2D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKMVGJGLGKFKI-XRIVEGAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1O)[2H])C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584359
Record name 4-Chloro-3-methyl(2,6-~2~H_2_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-72-5
Record name 4-Chloro-3-methyl(2,6-~2~H_2_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93951-72-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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